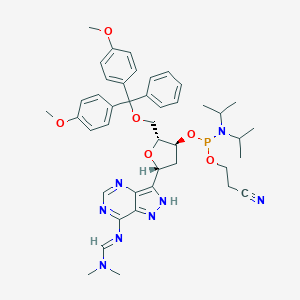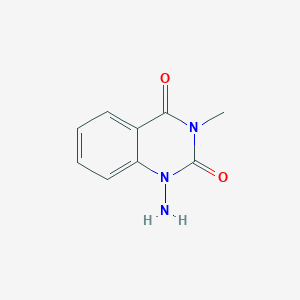
1-Amino-3-methylquinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-methylquinazoline-2,4(1H,3H)-dione, also known as AMQ, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicine. It belongs to the class of quinazoline derivatives, which have been extensively studied for their biological activities. AMQ has been found to exhibit a wide range of biological properties, including anti-inflammatory, antioxidant, and anticancer activities. In
Aplicaciones Científicas De Investigación
1-Amino-3-methylquinazoline-2,4(1H,3H)-dione has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione has been found to exhibit neuroprotective and cardioprotective effects.
Mecanismo De Acción
The exact mechanism of action of 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione is not fully understood. However, it has been suggested that 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione has also been found to inhibit the activity of various enzymes, including COX-2 and iNOS.
Efectos Bioquímicos Y Fisiológicos
1-Amino-3-methylquinazoline-2,4(1H,3H)-dione has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione has also been found to reduce oxidative stress and increase antioxidant enzyme activity. In addition, 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione has been found to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Amino-3-methylquinazoline-2,4(1H,3H)-dione has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione is also stable under various conditions, making it suitable for long-term storage. However, there are also some limitations to using 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione in lab experiments. It has a low solubility in water, which can make it difficult to dissolve in aqueous solutions. In addition, 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione can exhibit some toxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione. One area of research could focus on the development of new synthesis methods for 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione that are more efficient and cost-effective. Another area of research could focus on the development of new derivatives of 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione that exhibit enhanced biological activities. In addition, further studies are needed to fully understand the mechanism of action of 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione and its potential applications in the treatment of various diseases.
Métodos De Síntesis
1-Amino-3-methylquinazoline-2,4(1H,3H)-dione can be synthesized by various methods, including the condensation of 3-methyl-2,4(1H,3H)-quinazolinedione with hydroxylamine, the reaction of 3-methyl-2,4(1H,3H)-quinazolinedione with ammonia, and the reaction of 3-methyl-2,4(1H,3H)-quinazolinedione with hydrazine hydrate. Among these methods, the condensation of 3-methyl-2,4(1H,3H)-quinazolinedione with hydroxylamine is the most commonly used method for the synthesis of 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione.
Propiedades
IUPAC Name |
1-amino-3-methylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-11-8(13)6-4-2-3-5-7(6)12(10)9(11)14/h2-5H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZYTLOHLYZBCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N(C1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565740 |
Source


|
| Record name | 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-methylquinazoline-2,4(1H,3H)-dione | |
CAS RN |
159850-22-3 |
Source


|
| Record name | 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

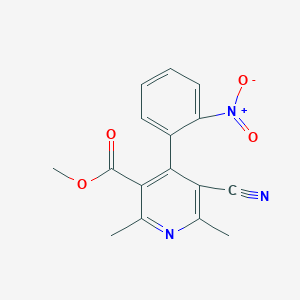
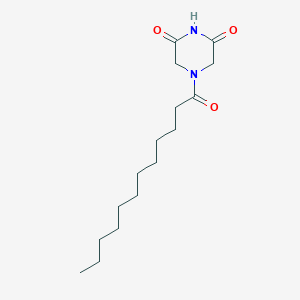

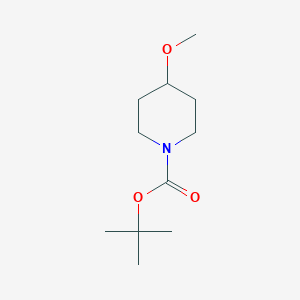
![2-(4-Nitro-phenoxymethyl)-[1,3]dioxolane](/img/structure/B71002.png)





![5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B71026.png)
![2-methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B71028.png)
![4-[(6-Methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid](/img/structure/B71029.png)
